1,2-Diisopropylbenzol

Übersicht

Beschreibung

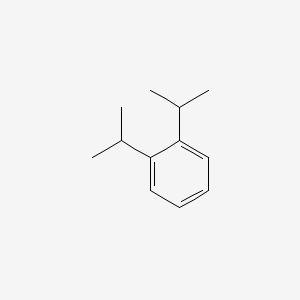

1,2-Diisopropylbenzene is an organic compound with the chemical formula C12H18. It is one of the three isomers of diisopropylbenzene, the others being 1,3-diisopropylbenzene and 1,4-diisopropylbenzene. This compound is characterized by the presence of two isopropyl groups attached to the benzene ring at the 1 and 2 positions. It is a colorless liquid that is immiscible in water and has a boiling point of approximately 205°C .

Wissenschaftliche Forschungsanwendungen

1,2-Diisopropylbenzene is utilized in various scientific research applications, including:

Organic Synthesis: It serves as a precursor for the synthesis of other organic compounds, including dihydroxylbenzene derivatives.

Pharmaceutical Development: It is used in the development of pharmaceutical intermediates and active ingredients.

Polymerization: The hydroperoxides formed from its oxidation are used as radical initiators in polymerization processes.

Material Science: It is employed in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

Target of Action

1,2-Diisopropylbenzene is an organic compound with the formula C6H4(CH(CH3)2)2 . It is classified as an aromatic hydrocarbon bearing a pair of isopropyl substituents . .

Biochemical Pathways

It is known that diisopropylbenzenes can be prepared and transformed by transalkylation reactions . The 1,3- and 1,4- isomers are mainly of interest as precursors to the respective dihydroxylbenzene derivatives, which exploits the Hock rearrangements .

Pharmacokinetics

It is known that the compound is a colorless liquid, immiscible in water, with a similar boiling point to other diisopropylbenzenes . This suggests that it may have low bioavailability due to its poor water solubility.

Result of Action

It is known that all three isomers form hydroperoxides, which are of interest as radical initiators for polymerization .

Action Environment

The action of 1,2-Diisopropylbenzene can be influenced by environmental factors. For instance, it can react exothermically with bases and diazo compounds . Also, it should be kept away from open flames, hot surfaces, and sources of ignition due to its combustibility .

Biochemische Analyse

Biochemical Properties

1,2-Diisopropylbenzene plays a role in biochemical reactions primarily as a solvent and a diluent. It interacts with various enzymes, proteins, and other biomolecules due to its hydrophobic nature. The compound can influence the activity of enzymes by altering the microenvironment around the active site, potentially leading to changes in enzyme kinetics. For instance, 1,2-Diisopropylbenzene can interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances .

Cellular Effects

The effects of 1,2-Diisopropylbenzene on cells and cellular processes are multifaceted. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s hydrophobic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity and function. This can lead to alterations in signal transduction pathways and changes in the expression of genes involved in stress responses and metabolic processes .

Molecular Mechanism

At the molecular level, 1,2-Diisopropylbenzene exerts its effects through various mechanisms. It can bind to hydrophobic pockets in proteins, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, 1,2-Diisopropylbenzene can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Diisopropylbenzene can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term exposure to 1,2-Diisopropylbenzene in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 1,2-Diisopropylbenzene vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of 1,2-Diisopropylbenzene can cause oxidative stress, leading to cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects occur .

Metabolic Pathways

1,2-Diisopropylbenzene is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 1,2-Diisopropylbenzene, leading to the formation of hydroxylated metabolites. These metabolites can further undergo phase II metabolic reactions, such as conjugation with glucuronic acid or glutathione, facilitating their excretion from the body .

Transport and Distribution

Within cells and tissues, 1,2-Diisopropylbenzene is transported and distributed based on its hydrophobic properties. It can diffuse through cell membranes and accumulate in lipid-rich areas, such as adipose tissue and cell membranes. The compound may also interact with transport proteins that facilitate its movement across cellular compartments. Its distribution is influenced by factors such as tissue perfusion and the presence of binding proteins .

Subcellular Localization

The subcellular localization of 1,2-Diisopropylbenzene is primarily within lipid-rich compartments, such as the endoplasmic reticulum and cell membranes. This localization can affect its activity and function, as the compound can interact with membrane-bound enzymes and receptors. Post-translational modifications and targeting signals may also play a role in directing 1,2-Diisopropylbenzene to specific subcellular locations .

Vorbereitungsmethoden

1,2-Diisopropylbenzene is typically synthesized through the alkylation of benzene or isopropylbenzene with propylene. The reaction is catalyzed by Lewis acids such as aluminum trichloride. The general reaction scheme is as follows: [ \text{C}_6\text{H}_6 + \text{CH}_3\text{CH}=\text{CH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}(\text{CH}_3)_2 ] [ \text{C}_6\text{H}_5\text{CH}(\text{CH}_3)_2 + \text{CH}_3\text{CH}=\text{CH}_2 \rightarrow \text{C}_6\text{H}_4(\text{CH}(\text{CH}_3)_2)_2 ]

In industrial settings, the production process involves the following steps:

Raw Material Preparation: Benzene is dried to remove water, and propylene is purified to eliminate impurities.

Alkylation Reaction: The dried benzene and purified propylene are mixed in a specific ratio, and a catalyst is added to facilitate the alkylation reaction. The reaction temperature and pressure are controlled to ensure optimal conditions.

Separation and Purification: The reaction products are separated by distillation to obtain crude 1,2-diisopropylbenzene. Further purification is achieved through additional distillation steps to remove impurities.

Post-Treatment: The purified 1,2-diisopropylbenzene undergoes decolorization and dehydration to ensure high quality and purity.

Analyse Chemischer Reaktionen

1,2-Diisopropylbenzene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hydroperoxides, which are useful as radical initiators for polymerization.

Reduction: Reduction reactions can convert it into different isopropyl-substituted derivatives.

Substitution: Electrophilic aromatic substitution reactions such as nitration, sulfonation, bromination, and acetylation can occur on the benzene ring.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution Reagents: Nitric acid for nitration, sulfuric acid for sulfonation, bromine for bromination, and acetic anhydride for acetylation.

Vergleich Mit ähnlichen Verbindungen

1,2-Diisopropylbenzene can be compared with its isomers and other similar compounds:

1,3-Diisopropylbenzene: This isomer has the isopropyl groups attached at the 1 and 3 positions. It is mainly used as a precursor for dihydroxylbenzene derivatives.

1,4-Diisopropylbenzene: This isomer has the isopropyl groups attached at the 1 and 4 positions. It is also used as a precursor for dihydroxylbenzene derivatives.

Propofol: A compound structurally similar to 1,3-diisopropylbenzene with a hydroxyl group at position 2.

1,2-Diisopropylbenzene is unique due to its specific substitution pattern, which affects its chemical reactivity and applications in various fields.

Biologische Aktivität

1,2-Diisopropylbenzene, also known as o-diisopropylbenzene, is an aromatic hydrocarbon with the molecular formula . This compound is of interest in various fields including organic synthesis, pharmacology, and environmental science due to its unique biochemical properties and biological activities. This article explores the biological activity of 1,2-Diisopropylbenzene, focusing on its mechanisms of action, cellular effects, and relevant research findings.

1,2-Diisopropylbenzene primarily functions as a solvent and diluent in biochemical reactions. Its hydrophobic nature allows it to interact with various enzymes and proteins, influencing their activity. Notably, it can alter the microenvironment around enzyme active sites, potentially modifying enzyme kinetics. For instance, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in the oxidation of organic substances.

Biochemical Pathways

The compound can participate in transalkylation reactions and is known to form hydroperoxides that serve as radical initiators for polymerization processes. These hydroperoxides are significant in both synthetic organic chemistry and material science applications .

Cellular Effects

1,2-Diisopropylbenzene affects cellular functions by integrating into cell membranes, thereby disrupting membrane integrity and function. This disruption can lead to alterations in signal transduction pathways and changes in gene expression related to stress responses and metabolic processes.

Molecular Mechanism

At the molecular level, 1,2-Diisopropylbenzene binds to hydrophobic pockets within proteins, which can lead to conformational changes that either inhibit or activate enzymatic activity. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.

Toxicological Studies

A key study assessed the repeated dose toxicity of 1,2-Diisopropylbenzene in rats. The study administered varying doses (0, 6, 30, 150, and 750 mg/kg body weight) over a period of 28 days. Results indicated no adverse effects on reproductive performance or offspring development at the highest dose tested (NOAEL = 750 mg/kg) .

Additionally, chronic toxicity assessments revealed a NOEC (No Observed Effect Concentration) for aquatic organisms such as Daphnia magna at approximately , which is close to the water solubility limits of the substance .

Biodegradability Studies

Research on the biodegradability of related compounds suggests that poly-(1,4-diisopropylbenzene) does not readily degrade under standard testing conditions. A study measuring carbon dioxide evolution found no significant biodegradation after 28 days . This raises concerns regarding environmental persistence.

Case Studies

Case Study 1: Interaction with Cytochrome P450 Enzymes

In vitro studies have demonstrated that 1,2-Diisopropylbenzene can modulate the activity of cytochrome P450 enzymes. These enzymes are pivotal for drug metabolism and detoxification processes in humans. The compound’s ability to enhance or inhibit these enzymes can have significant implications for pharmacokinetics and toxicology.

Case Study 2: Effects on Gene Expression

Another study investigated the impact of prolonged exposure to 1,2-Diisopropylbenzene on gene expression profiles in human cell lines. Results indicated that exposure led to significant changes in the expression of genes involved in metabolic pathways and stress responses. These findings highlight the potential for this compound to induce cellular stress responses through its interaction with cellular components.

Summary Table of Biological Activities

| Activity Type | Details |

|---|---|

| Solvent Properties | Acts as a solvent and diluent in biochemical reactions |

| Enzyme Interaction | Modulates activity of cytochrome P450 enzymes |

| Toxicity | NOAEL established at 750 mg/kg; chronic toxicity observed in aquatic organisms |

| Biodegradability | Not readily biodegradable; significant persistence noted |

| Gene Expression | Alters expression profiles related to metabolism and stress response |

Eigenschaften

IUPAC Name |

1,2-di(propan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-9(2)11-7-5-6-8-12(11)10(3)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIRBHVFJGXOIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12 H18, C12H18 | |

| Record name | DIISOPROPYLBENZENE (mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1714 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30860336 | |

| Record name | Benzene, 1,2-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [HSDB], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | Benzene, 1,2-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diisopropylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7905 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOPROPYLBENZENE (mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1714 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

205 °C, 204 °C at 760 mm Hg, Boiling point: 115.4 °C @ 50 mm Hg, 203-205 °C | |

| Record name | DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLBENZENE (mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1714 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

77 °C, 170 °F (Open cup), 77 °C o.c. | |

| Record name | 1,2-Diisopropylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7905 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLBENZENE (mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1714 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Sol in all proportions of alcohol, ether, acetone and benzene., Solubility in water at 25 °C: poor | |

| Record name | 1,2-DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLBENZENE (mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1714 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9 (water=1), 0.8701 at 20 °C/4 °C, 0.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1 | |

| Record name | DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLBENZENE (mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1714 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.6 (Air= 1), Relative vapor density (air = 1): 5.6 | |

| Record name | DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLBENZENE (mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1714 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.25 to 0.39 mm Hg at 25 °C | |

| Record name | DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

577-55-9, 25321-09-9 | |

| Record name | 1,2-Bis(1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diisopropylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,2-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-bis(1-methylethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIISOPROPYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E5460R9HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLBENZENE (mixture) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1714 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-57 °C | |

| Record name | 1,2-DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6773 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the enthalpy of formation of 1,2-diisopropylbenzene important, and how does it compare to other similar molecules?

A1: The enthalpy of formation is a crucial thermodynamic property that helps us understand the stability and reactivity of a molecule. [] The gas-phase enthalpy of formation for 1,2-diisopropylbenzene was computationally determined to be -68.7 kJ mol-1 with an estimated error bar of ±4 kJ mol-1. [] This value aligns well with predictions made using the extended Laidler bond additivity (ELBA) method, which suggests that interactions between the two ortho isopropyl groups in 1,2-diisopropylbenzene are comparable in magnitude to those between two methyl groups. [] This information is valuable for predicting the behavior of 1,2-diisopropylbenzene in various chemical reactions and processes.

Q2: How is 1,2-diisopropylbenzene used in industrial chemical synthesis?

A2: 1,2-diisopropylbenzene is a key intermediate in the production of hydroquinone. [] In this industrial process, benzene reacts with propene to form 1,4-diisopropylbenzene, which can then be further reacted to yield hydroquinone. [] Hydroquinone is a valuable chemical with applications in various industries, including photography, cosmetics, and polymer production.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.